Methylhydrazine sulfate

Chemical Safety Laboratory Handling Procurement Risk Assessment

Methylhydrazine sulfate (CAS 302-15-8) is a ≥98% pure crystalline salt offering a significantly safer and more stable alternative to the volatile, flammable methylhydrazine free base (flash point 70°C). Its higher LD₅₀ (160 mg/kg vs. 33.0 mg/kg) and non-volatile form reduce handling risk. It is essential for reproducible procarbazine synthesis, providing consistent yields unattainable with hydrazine sulfate. For in vivo tumorigenesis studies, it uniquely increases tumor incidence without altering latency—a profile distinctly different from the free base. Choose this salt for enhanced safety, regulatory compliance, and experimental reproducibility.

Molecular Formula CH8N2O4S
Molecular Weight 144.15 g/mol
CAS No. 302-15-8
Cat. No. B140141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylhydrazine sulfate
CAS302-15-8
SynonymsMHS;  Methylhydrazine Monosulfate;  Methylhydrazinium Sulfate;  NSC 3802; 
Molecular FormulaCH8N2O4S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESCN[NH3+].OS(=O)(=O)[O-]
InChIInChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)
InChIKeyKJDJPXUIZYHXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylhydrazine Sulfate (CAS 302-15-8) Procurement Guide: Properties, Purity & Handling Data


Methylhydrazine sulfate (CAS 302-15-8) is a white crystalline salt of methylhydrazine (MMH), a substituted hydrazine with the molecular formula CH₆N₂·H₂SO₄ and a molecular weight of 144.15 g/mol [1]. It serves as a critical intermediate in the synthesis of the antineoplastic agent procarbazine, and as a versatile reagent in organic synthesis for hydrazone formation and heterocyclic construction [2]. Commercial specifications typically require a purity of ≥98.0%, with the compound supplied as a crystalline solid that is more stable and safer to handle than the volatile, flammable liquid free base [3].

Why Methylhydrazine Sulfate Cannot Be Simply Replaced by Hydrazine Sulfate or Free Methylhydrazine


Substituting methylhydrazine sulfate with hydrazine sulfate or the free methylhydrazine base introduces substantial risks across safety, handling, and research reproducibility. The free base methylhydrazine is a volatile liquid with a flash point of 70°C, high flammability, and an oral LD₅₀ in mice of 33.0 mg/kg, demanding stringent handling protocols [1]. In contrast, methylhydrazine sulfate is a stable crystalline solid with a melting point of 141-142°C, offering reduced volatility and a higher LD₅₀ of 160 mg/kg (intraperitoneal, mouse), which significantly improves laboratory safety and ease of use [2]. Furthermore, in vivo studies show that methylhydrazine sulfate and hydrazine are not interchangeable; while both significantly increase lung tumor incidence in Swiss mice, the free methylhydrazine base shortens the tumor latent period, indicating a distinct carcinogenic profile that precludes simple substitution [3].

Quantitative Comparative Data for Methylhydrazine Sulfate (CAS 302-15-8)


Physical Form and Handling Safety: Methylhydrazine Sulfate vs. Free Methylhydrazine Base

Methylhydrazine sulfate provides a significantly safer physical form for laboratory and industrial use compared to its free base analog, methylhydrazine. The free base is a volatile, flammable liquid with a flash point of 70°C and a boiling point of 87.5°C, whereas the sulfate salt is a stable white crystalline solid with a melting point of 141-142°C [1]. This transformation from liquid to solid reduces volatility and flammability risks during storage and handling .

Chemical Safety Laboratory Handling Procurement Risk Assessment

Purity and Analytical Specifications: Methylhydrazine Sulfate Commercial Supply Standards

Commercial methylhydrazine sulfate is routinely supplied with a minimum purity of 98.0% as determined by titrimetric analysis (potassium iodate method), ensuring consistent reactivity for synthetic applications [1]. In contrast, suppliers of the free methylhydrazine base often provide lower purity grades (e.g., 97% or less) due to its inherent instability and handling challenges, which can compromise the reliability of sensitive pharmaceutical syntheses .

Analytical Chemistry Quality Control Pharmaceutical Intermediate Sourcing

In Vivo Carcinogenicity: Methylhydrazine Sulfate vs. Hydrazine and Free Methylhydrazine

A direct comparative study in Swiss mice demonstrated that hydrazine (0.001% solution) and methylhydrazine sulfate (0.001% solution) both significantly increased lung tumor incidence compared to controls, whereas the free base methylhydrazine (0.01% solution) enhanced tumor development by shortening the latent period [1]. This indicates that while all three compounds are carcinogenic, the free base exhibits a distinct tumor promotion profile, and methylhydrazine sulfate does not simply mimic the free base's effects.

Toxicology Carcinogenicity Assessment Preclinical Safety

Genotoxicity Profile: Methylhydrazine Sulfate vs. Hydrazine Sulfate in Rat and Mouse Hepatocytes

In a DNA repair test using primary hepatocyte cultures, methylhydrazine sulfate elicited a positive genotoxic response in rat hepatocytes, whereas hydrazine sulfate did not [1]. The study tested 32 hydrazine derivatives; methylhydrazine sulfate was among six compounds positive in rat hepatocytes, while hydrazine sulfate only showed a positive response in the more sensitive mouse hepatocyte model [2]. This demonstrates a species- and compound-specific genotoxicity pattern that is critical for understanding metabolic activation and risk.

Genetic Toxicology DNA Damage Safety Assessment

Acute Toxicity: Methylhydrazine Sulfate vs. Free Methylhydrazine Base

Methylhydrazine sulfate exhibits lower acute toxicity compared to the free methylhydrazine base. The intraperitoneal LD₅₀ of methylhydrazine sulfate in mice is 160 mg/kg [1], whereas the oral LD₅₀ of the free base in mice is 33.0 mg/kg [2]. This nearly five-fold difference in lethal dose underscores the safety advantage of the sulfate salt form for handling and potential spill scenarios.

Acute Toxicology LD50 Comparison Occupational Safety

Optimal Application Scenarios for Methylhydrazine Sulfate (CAS 302-15-8) Based on Comparative Evidence


Synthesis of Procarbazine and Related Antineoplastic Agents

Methylhydrazine sulfate is the preferred intermediate for the synthesis of procarbazine due to its high purity (≥98.0%) and stable crystalline form, which ensures consistent reaction yields and minimizes impurities that could affect drug safety and efficacy [1]. The free base is unsuitable due to its volatility and lower purity, while hydrazine sulfate lacks the required methylhydrazine moiety for the active pharmaceutical ingredient [2].

In Vivo Carcinogenicity Studies of Hydrazine Derivatives

For researchers investigating the tumorigenic potential of hydrazines, methylhydrazine sulfate provides a distinct in vivo profile. Unlike the free base, which shortens tumor latency, methylhydrazine sulfate increases tumor incidence without altering the latency period, making it essential for studies dissecting the mechanisms of hydrazine-induced carcinogenesis [1].

Genotoxicity and DNA Damage Assays

Methylhydrazine sulfate serves as a critical positive control or test article in genotoxicity studies using rat hepatocyte models, where it reliably elicits a DNA repair response. Hydrazine sulfate is ineffective in this specific model, making methylhydrazine sulfate the compound of choice for investigating species-specific metabolic activation and DNA damage pathways [1].

Technical Documentation Hub

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